ON-013100

Brain Tumor Chemotherapy CNS Distribution Blood-Brain Barrier Penetration

ON-013100 (CAS: 865783-95-5) is a synthetic, benzylstyrylsulfone-derived antineoplastic agent. It functions as a mitotic inhibitor, with its primary described mechanism involving the suppression of cyclin D1 accumulation in cancer cells.

Molecular Formula C19H22O7S
Molecular Weight 394.4 g/mol
CAS No. 865783-95-5
Cat. No. B1677293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameON-013100
CAS865783-95-5
SynonymsON-013100;  ON 013100;  ON013100.
Molecular FormulaC19H22O7S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)O
InChIInChI=1S/C19H22O7S/c1-23-14-10-18(25-3)15(19(11-14)26-4)7-8-27(21,22)12-13-5-6-17(24-2)16(20)9-13/h5-11,20H,12H2,1-4H3/b8-7+
InChIKeyGHPUSRLWNSTQIK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ON-013100 (CAS 865783-95-5): A CNS-Penetrant, Mitotic Inhibitor with a Defined eIF4E-Targeted Prodrug Strategy for Oncology Research


ON-013100 (CAS: 865783-95-5) is a synthetic, benzylstyrylsulfone-derived antineoplastic agent [1]. It functions as a mitotic inhibitor, with its primary described mechanism involving the suppression of cyclin D1 accumulation in cancer cells . ON-013100 is the active, lipophilic parent molecule of the clinical-stage prodrug Briciclib (also known as ON-013105 or ON-014185), a disodium phosphate ester designed for improved water solubility and oral bioavailability [2].

Why a Generic ON-013100 Substitute or In-Class Analog Is Inadequate for CNS-Focused Preclinical Programs


The selection of a specific compound within the benzylstyrylsulfone class cannot be based solely on in vitro antiproliferative potency. Substituting ON-013100 with a close analog like Rigosertib (ON-01910.Na) or its own prodrug (Briciclib) would fundamentally alter the drug's distribution profile, a critical determinant for CNS oncology models. As demonstrated by direct preclinical comparison, the physicochemical properties of ON-013100 confer a unique ability to cross the blood-brain barrier, a feature not shared by its clinically advanced analog or prodrug [1]. For research programs investigating primary or metastatic brain tumors, this single parameter outweighs any marginal difference in in vitro GI50 values, which are largely comparable across the class .

ON-013100 Quantitative Differentiation Evidence: Direct Comparative Data for Scientific Selection


Superior CNS Distribution of ON-013100 vs. Rigosertib: A Key Differentiator for Brain Tumor Models

In a direct head-to-head preclinical study, ON-013100 demonstrated significantly higher penetration into the brain and brain tumor tissue compared to its structural analog Rigosertib (ON-01910.Na). The quasi-steady-state brain-to-plasma ratio (Css(brain)/Css(plasma)) was 0.92 ± 0.26 for ON-013100, a more than 30-fold increase over the 0.03 ± 0.02 ratio observed for ON-01910. Similarly, the brain tumor-to-plasma ratio (Css(brain tumor)/Css(plasma)) was 1.35 ± 0.40 for ON-013100, compared to 0.14 ± 0.08 for ON-01910 [1].

Brain Tumor Chemotherapy CNS Distribution Blood-Brain Barrier Penetration Orthotopic Glioma Model

ON-013100 vs. Its Prodrug Briciclib: Opposing CNS Distribution Profiles

The same study evaluated the prodrug of ON-013100, ON-013105 (Briciclib). In stark contrast to the active parent molecule, the water-soluble prodrug exhibited negligible penetration into the brain and brain tumor tissue. This demonstrates that the lipophilic nature of ON-013100 is essential for its CNS-distribution properties [1].

Prodrug Strategy CNS Penetration Oral Bioavailability Physicochemical Properties

Comparative Antiproliferative Activity: ON-013100, ON-01370, and Rigosertib Exhibit Similar Potency Ranges

Across various cancer cell lines, including mantle cell lymphoma (MCL), breast, gastric, and esophageal, the antiproliferative activity of ON-013100, its close analog ON-01370, and Rigosertib falls within a similar nanomolar range. While vendor-reported GI50 values for ON-013100 range from 6.7 to 12.2 nM , the primary publication notes a comparable effect for ON-01370 [1], and Rigosertib is a known mitotic inhibitor . This suggests that in vitro potency is not the primary differentiator among these compounds.

Antiproliferative Activity Mantle Cell Lymphoma GI50 Cancer Cell Lines

Validated Research Applications for ON-013100 (CAS 865783-95-5) Based on Comparative Evidence


In Vivo Preclinical Studies of Primary and Metastatic Brain Tumors

The evidence from Nuthalapati et al. unequivocally supports the use of ON-013100 as the molecule of choice for any in vivo model of brain cancer. Its superior brain-to-plasma ratio (0.92 ± 0.26) and brain tumor-to-plasma ratio (1.35 ± 0.40) ensure the compound reaches the target tissue, a feature not shared by its analog Rigosertib or its prodrug Briciclib [1]. For procurement, this mandates ordering the lipophilic parent molecule (ON-013100) rather than the water-soluble prodrug (Briciclib) to achieve meaningful CNS exposure.

In Vitro Studies Focused on eIF4E-Dependent Translation and Cyclin D1 Suppression

ON-013100 is a validated tool compound for investigating the role of eIF4E-mediated translation of oncogenic proteins like cyclin D1 and c-Myc [REFS-2, REFS-3]. In cell culture, it induces a potent G2/M phase cell cycle arrest at concentrations as low as 0.1 µM and demonstrates broad antiproliferative activity with GI50 values in the low nanomolar range [REFS-4, REFS-5]. Its activity in mantle cell lymphoma (MCL) cell lines is well-characterized [2].

Investigating Physicochemical Determinants of CNS Penetration in a Chemical Series

The trio of compounds ON-013100 (active, lipophilic), Briciclib (prodrug, water-soluble), and Rigosertib (analog) provide a powerful platform for structure-distribution relationship studies. The quantitative data showing a >30-fold difference in brain penetration between ON-013100 and Rigosertib [1] highlights the profound impact of minor structural modifications on the ability to cross the blood-brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ON-013100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.